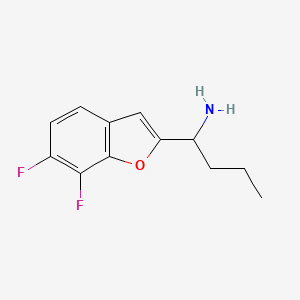

1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine

Description

1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine (CAS: 1486862-91-2) is a fluorinated benzofuran derivative with a butan-1-amine side chain. It is synthesized for applications in pharmaceutical and materials research, particularly due to the electronic and steric effects imparted by the 6,7-difluorobenzofuran core. The compound is commercially available at 97% purity from AK Scientific, highlighting its relevance in specialized synthetic workflows . Its structure combines a rigid benzofuran scaffold with fluorine substituents, which may enhance metabolic stability and binding affinity in bioactive molecules. However, detailed physicochemical data (e.g., melting point, solubility) remain unavailable in the provided sources.

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

1-(6,7-difluoro-1-benzofuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H13F2NO/c1-2-3-9(15)10-6-7-4-5-8(13)11(14)12(7)16-10/h4-6,9H,2-3,15H2,1H3 |

InChI Key |

NBFCNKUYUSOGRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC2=C(O1)C(=C(C=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring is constructed through a series of cyclization reactions.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Butan-1-amine Group:

Industrial production methods often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce various functional groups into the benzofuran ring.

Major products formed from these reactions include ketones, carboxylic acids, and amine derivatives .

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to target proteins, leading to the inhibition of key enzymes involved in disease progression . The compound’s ability to modulate signaling pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325)

- Structure : Features a 2,5-difluorophenyl group instead of a benzofuran ring.

- Safety Profile: Classified as non-hazardous, with standard handling precautions (e.g., PPE, ventilation) recommended .

- Fluorine substituents at 2,5-positions on the phenyl ring may create distinct dipole moments compared to 6,7-positions on benzofuran.

3-(3-Bromo-4-fluorobenzyl)piperidin-3-ol

- Structure : Contains a piperidine ring with bromo and fluoro substituents (CAS: 1343946-22-4) .

- Key Differences :

- The piperidine moiety introduces basicity and hydrogen-bonding capability, unlike the primary amine in the target compound.

- Bromine substitution adds steric bulk and polarizability, which may influence reactivity in cross-coupling reactions.

Physicochemical and Functional Comparisons

The table below summarizes available data for the target compound and analogues:

Implications of Structural Variations

- Benzofuran vs. Phenyl : The benzofuran ring increases rigidity and π-electron density, which could improve binding to aromatic protein pockets compared to phenyl analogues .

- Fluorine Position : 6,7-Difluoro substitution on benzofuran may enhance metabolic stability relative to 2,5-difluorophenyl derivatives, as fluorination adjacent to heteroatoms often reduces oxidative degradation.

- Amine vs.

Research and Development Considerations

- Safety: While 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride is non-hazardous , similar precautions (e.g., avoiding inhalation, skin contact) should extend to this compound due to structural parallels.

- Synthetic Utility : The benzofuran core may confer advantages in photostability and electronic tuning for optoelectronic materials, whereas phenyl derivatives are more commonly used in early-stage drug discovery.

- Data Gaps : Critical parameters such as solubility, logP, and thermal stability are absent in the provided evidence, necessitating experimental characterization for application-specific optimization.

Biological Activity

1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine is a compound of interest due to its potential biological activity and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H12F2N

- Molecular Weight : 223.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays show that it effectively inhibits the growth of several pathogenic microorganisms. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Recent studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including this compound. The findings revealed a strong correlation between structural modifications and antimicrobial potency, highlighting the significance of the difluoro substituents in enhancing activity against resistant strains .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.